

Spectroscopic Profile of 2-Chloro-4-methyloxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methyloxazole

Cat. No.: B1359319

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Disclaimer: Experimental spectroscopic data for **2-Chloro-4-methyloxazole** is not readily available in public databases. The data presented in this guide is predicted based on the analysis of structurally similar compounds, including 4-methyloxazole, and known substituent effects.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Chloro-4-methyloxazole**, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized protocols for data acquisition.

Spectroscopic Data Summary

The molecular formula for **2-Chloro-4-methyloxazole** is C_4H_4ClNO , with a molecular weight of 117.53 g/mol. The predicted spectroscopic data is summarized in the tables below.

Predicted 1H NMR Data (in $CDCl_3$)

Proton	Predicted Chemical Shift (δ) in ppm
H-5	~7.5 - 7.8
-CH ₃	~2.2 - 2.4

Note: The chemical shift of the H-5 proton is expected to be in the downfield region characteristic of aromatic protons. The methyl protons will appear further upfield.

Predicted ^{13}C NMR Data (in CDCl_3)

Carbon Atom	Predicted Chemical Shift (δ) in ppm
C-2	~158 - 162
C-4	~140 - 145
C-5	~125 - 130
$-\text{CH}_3$	~10 - 12

Note: The presence of the electronegative chlorine atom at the C-2 position is expected to significantly shift its resonance downfield.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3120	Medium	=C-H Stretch (Oxazole Ring)
~2930	Medium	C-H Stretch (Methyl Group)
~1600	Strong	C=N Stretch (Oxazole Ring)
~1510	Strong	C=C Stretch (Oxazole Ring)
~1380	Medium	C-H Bend (Methyl Group)
~800-600	Strong	C-Cl Stretch

Predicted Mass Spectrometry (MS) Data

m/z	Predicted Relative Intensity	Assignment
117/119	High	[M] ⁺ (Molecular ion peak with M+2 isotope peak for ³⁷ Cl)
89/91	Medium	[M - CO] ⁺
54	Medium	[M - CO - Cl] ⁺

Note: The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion peak and other chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a compound like **2-Chloro-4-methyloxazole** are provided below. These are general protocols and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:** A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required. Key parameters include a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the spectrum. The resulting spectrum is then phased, baseline

corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.
- **Background Spectrum:** A background spectrum of the empty sample compartment (or the pure solvent) is recorded to account for atmospheric and solvent absorptions.
- **Sample Spectrum Acquisition:** The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm^{-1} .
- **Data Processing:** The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

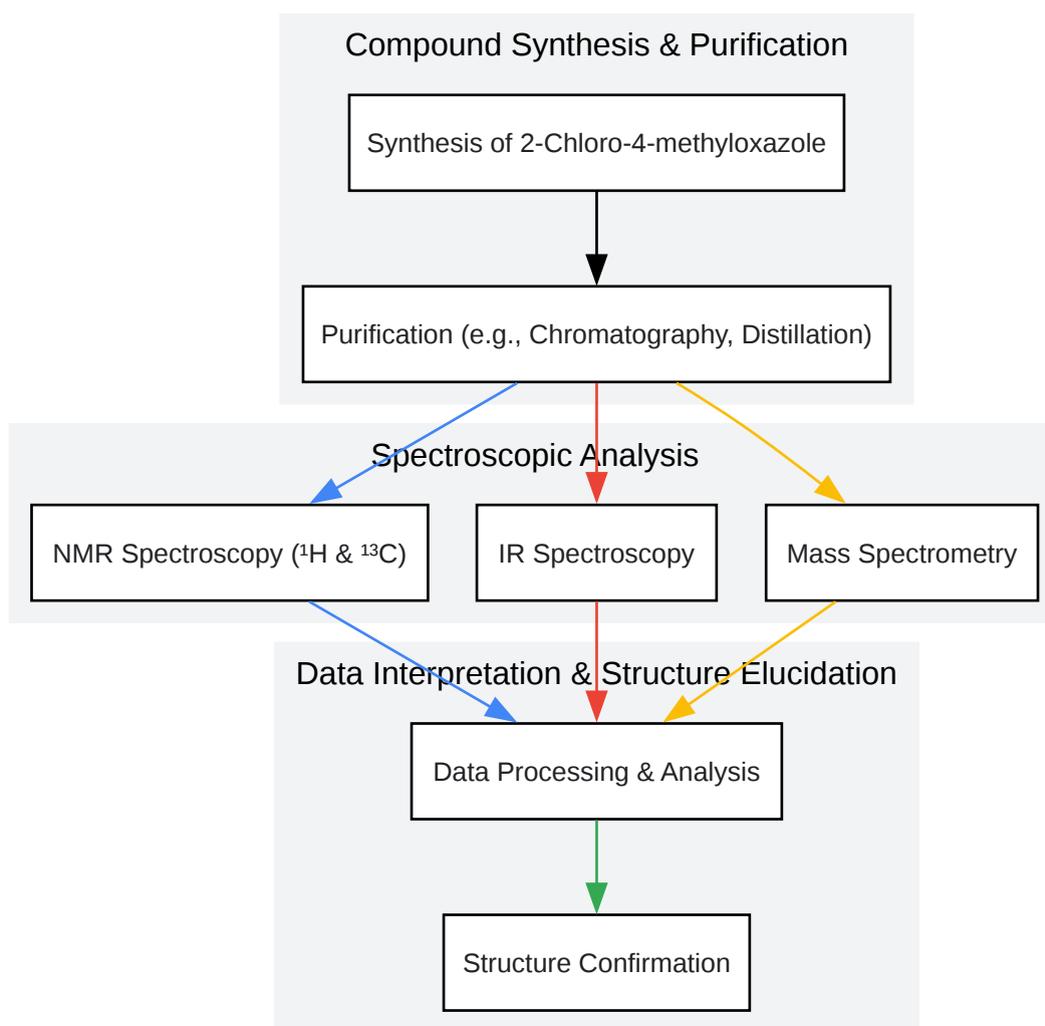
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) at a standard energy of 70 eV is a common method for small, volatile molecules. This technique causes fragmentation of the molecule. Electrospray Ionization (ESI) is a softer ionization technique that can also be used and often results in a more prominent molecular ion peak.
- **Mass Analysis:** The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).

- **Detection and Data Processing:** The detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of different m/z values.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-4-methyloxazole** is illustrated in the diagram below.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-methyloxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1359319#spectroscopic-data-for-2-chloro-4-methyloxazole-nmr-ir-mass-spec>]

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